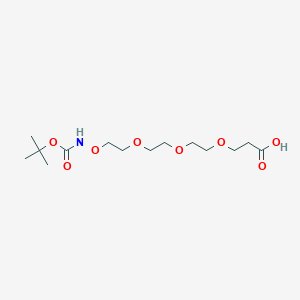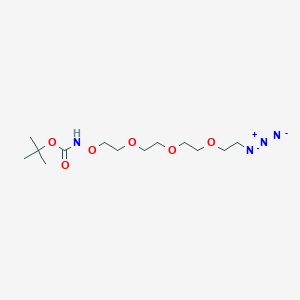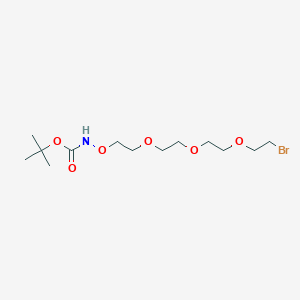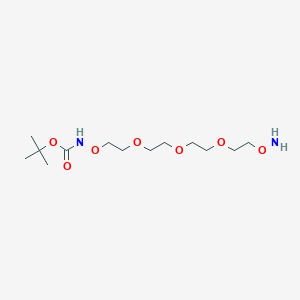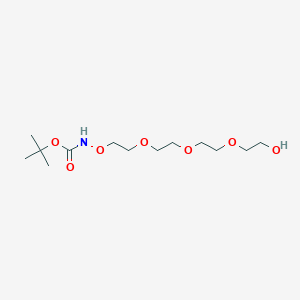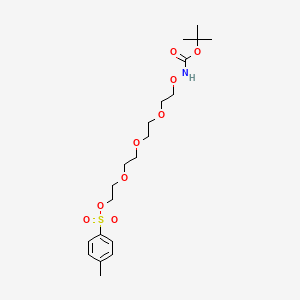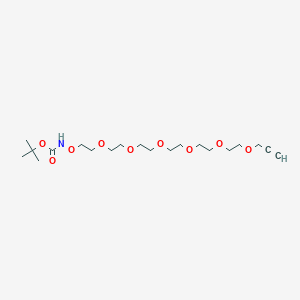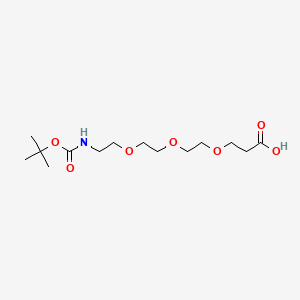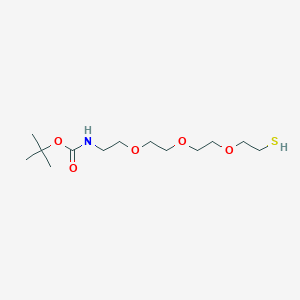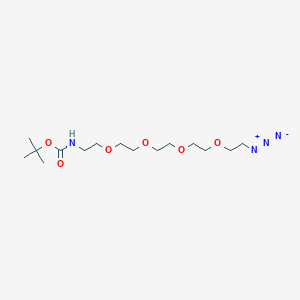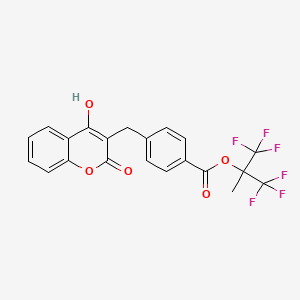
Tecarfarin
Vue d'ensemble
Description
La tecarfarine est un antagoniste de la vitamine K en cours de développement pour une utilisation comme anticoagulant. Elle est conçue pour fournir une anticoagulation plus uniforme et stable par rapport aux anticoagulants traditionnels comme la warfarine. La tecarfarine est particulièrement remarquable pour son potentiel à minimiser les interactions avec d'autres médicaments, ce qui en fait un candidat prometteur pour les patients ayant des régimes médicamenteux complexes .
Applications De Recherche Scientifique
Chemistry: Tecarfarin serves as a model compound for studying the interactions of vitamin K antagonists with various enzymes and receptors.
Biology: It is used to investigate the biological pathways involved in blood coagulation and the role of vitamin K in these processes.
Medicine: this compound is being developed as an anticoagulant for patients with conditions like atrial fibrillation and venous thromboembolism.
Mécanisme D'action
Tecarfarin, like warfarin, was designed to have the same well-established and reversible VKA mechanism of action . It is metabolized by esterases, escaping metabolism by the cytochrome P450 system and thereby avoiding cytochrome P450–mediated drug-drug or drug-food interactions as well as genetic variations found in the cytochrome P450 system .
Safety and Hazards
Orientations Futures
Tecarfarin has orphan drug and fast track designations from the FDA for the prevention of systemic thromboembolism (blood clots) of cardiac origin in patients with end-stage kidney disease (ESKD) and atrial fibrillation (AFib) . Cadrenal Therapeutics is also pursuing additional regulatory strategies for unmet needs in anticoagulation therapy for patients with LVADs .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La tecarfarine est synthétisée par une série de réactions chimiques impliquant le couplage de la 4-hydroxycoumarine avec un dérivé benzoïque. Les étapes clés comprennent :
Formation du dérivé benzoïque : Cela implique la réaction de la 4-hydroxycoumarine avec un dérivé d'acide benzoïque approprié en conditions acides.
Réaction de couplage : Le dérivé benzoïque est ensuite couplé avec le 1,1,1,3,3,3-hexafluoro-2-méthyl-2-propanol en présence d'un agent de couplage comme la dicyclohexylcarbodiimide (DCC) pour former la tecarfarine.
Méthodes de production industrielle : La production industrielle de la tecarfarine suit des voies synthétiques similaires, mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Les conditions réactionnelles sont soigneusement contrôlées pour maximiser l'efficacité de chaque étape et minimiser la formation de sous-produits .
Analyse Des Réactions Chimiques
Types de réactions : La tecarfarine subit principalement des réactions d'hydrolyse et de réduction. Elle est stable dans des conditions normales, mais peut être hydrolysée en présence d'acides ou de bases forts.
Réactifs et conditions courantes :
Hydrolyse : Les acides ou les bases forts peuvent hydrolyser la tecarfarine en ses dérivés d'acide benzoïque et de 4-hydroxycoumarine constitutifs.
Principaux produits formés :
Produits d'hydrolyse : Dérivés de l'acide benzoïque et de la 4-hydroxycoumarine.
Produits de réduction : Dérivés alcooliques de la tecarfarine.
4. Applications de la recherche scientifique
Chimie : La tecarfarine sert de composé modèle pour étudier les interactions des antagonistes de la vitamine K avec diverses enzymes et récepteurs.
Biologie : Elle est utilisée pour étudier les voies biologiques impliquées dans la coagulation sanguine et le rôle de la vitamine K dans ces processus.
Médecine : La tecarfarine est en cours de développement comme anticoagulant pour les patients souffrant de maladies comme la fibrillation auriculaire et le thrombo-embolie veineuse.
5. Mécanisme d'action
La tecarfarine exerce ses effets en inhibant l'enzyme époxyde réductase de la vitamine K (VKOR), qui est essentielle à l'activation des facteurs de coagulation dépendants de la vitamine K. En inhibant la VKOR, la tecarfarine empêche la formation de facteurs de coagulation actifs, réduisant ainsi le risque de caillots sanguins. Contrairement à la warfarine, la tecarfarine est métabolisée par la carboxylesterase humaine 2 (hCE2) plutôt que par le système du cytochrome P450, ce qui réduit le potentiel d'interactions médicamenteuses .
Composés similaires :
Warfarine : Comme la tecarfarine, la warfarine est un antagoniste de la vitamine K utilisé comme anticoagulant.
Acenocoumarol : Un autre antagoniste de la vitamine K avec un mécanisme d'action similaire, mais des propriétés pharmacocinétiques différentes.
Phénprocoumone : Un antagoniste de la vitamine K à action prolongée utilisé dans certains pays pour le traitement anticoagulant.
Unicité de la tecarfarine : Le principal avantage de la tecarfarine par rapport à ces composés similaires est son métabolisme par la carboxylesterase humaine 2 (hCE2), ce qui minimise les interactions avec d'autres médicaments métabolisés par le système du cytochrome P450. Cela fait de la tecarfarine une option plus sûre pour les patients prenant plusieurs médicaments .
Comparaison Avec Des Composés Similaires
Warfarin: Like tecarfarin, warfarin is a vitamin K antagonist used as an anticoagulant.
Acenocoumarol: Another vitamin K antagonist with a similar mechanism of action but different pharmacokinetic properties.
Phenprocoumon: A long-acting vitamin K antagonist used in some countries for anticoagulation therapy.
Uniqueness of this compound: this compound’s primary advantage over these similar compounds is its metabolism by human carboxylesterase 2 (hCE2), which minimizes interactions with other drugs metabolized by the cytochrome P450 system. This makes this compound a safer option for patients on multiple medications .
Propriétés
IUPAC Name |
(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl) 4-[(4-hydroxy-2-oxochromen-3-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6O5/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30/h2-9,28H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLNTQDOVCLQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235788 | |
| Record name | Tecarfarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867257-26-9 | |
| Record name | Tecarfarin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867257269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tecarfarin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tecarfarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TECARFARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN1479YT50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


